molecular formula C15H10F4O3 B6410116 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid CAS No. 1261968-20-0

4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid

Cat. No.: B6410116
CAS No.: 1261968-20-0
M. Wt: 314.23 g/mol
InChI Key: VMKIHVCDJYVZEM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a trifluoromethyl group, and a methoxy group attached to a benzene ring

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-7-9(14(20)21)2-4-10(13)8-3-5-12(16)11(6-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKIHVCDJYVZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691856
Record name 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-20-0
Record name 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Halogenation: Introduction of the fluoro and trifluoromethyl groups onto the benzene ring through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.

    Carboxylation: Formation of the carboxylic acid group through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro, trifluoromethyl, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting or modulating enzyme activity. The methoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-trifluoromethylphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

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